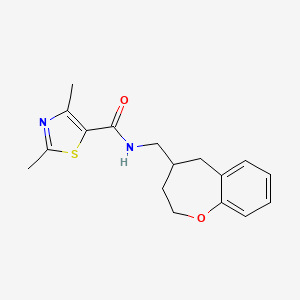

2,4-dimethyl-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-1,3-thiazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex organic molecules like 2,4-dimethyl-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-1,3-thiazole-5-carboxamide often involves multi-step reactions, starting from simpler precursors. While specific synthesis routes for this compound are not detailed in the available literature, related synthetic strategies suggest the use of condensation, cyclization, and functional group transformations. For example, the synthesis of related compounds typically employs starting materials like amino acids, aldehydes, and ketones, proceeding through intermediates that undergo cyclization to form heterocyclic structures, followed by further functionalization to introduce the desired side chains and functional groups (Saeed et al., 2015).

Molecular Structure Analysis

The molecular structure of this compound, featuring thiazole and benzoxepin rings, is of interest for its potential interactions and binding properties. Crystallographic studies and computational modeling can provide insights into its three-dimensional conformation, intermolecular interactions, and potential binding sites. Compounds with similar structural motifs have been analyzed through X-ray crystallography, revealing details about their crystal packing, hydrogen bonding, and molecular geometry, which are crucial for understanding their reactivity and interaction with biological targets (Sharma et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of this compound is influenced by its functional groups. The thiazole ring is known for its electron-rich nature, participating in nucleophilic substitutions and electrophilic additions. The benzoxepin component may undergo ring-opening reactions or serve as a scaffold for further functionalization. Studies on similar molecules have explored their reactivity in the context of synthesizing biologically active derivatives, highlighting the versatility of such structures in organic synthesis (Ikemoto et al., 2005).

Applications De Recherche Scientifique

Scientific Research Applications

Antibacterial and Antimicrobial Agents Compounds with structures related to the query have been studied for their promising antibacterial activity. For instance, derivatives of benzothiazolyl and pyrazole have shown significant activity against various bacterial strains, such as Staphylococcus aureus and Bacillus subtilis, without being cytotoxic to mammalian cells. These compounds highlight the potential of related structures in developing new antibacterial agents (Palkar et al., 2017).

Anticancer Research Research on compounds bearing resemblance in structural motifs to the queried chemical has indicated potential anticancer activity. For instance, studies have synthesized and evaluated derivatives for their in vitro anticancer activity, revealing certain compounds to exhibit significant antiproliferative effects against various cancer cell lines, suggesting a possible pathway for anticancer drug development (Rasal et al., 2020).

Antioxidant Properties Research into compounds with similar structural features has also explored their antioxidant properties. Studies have synthesized novel compounds and evaluated their radical scavenging activities, indicating that some derivatives possess moderate to significant antioxidant activities. This suggests the role of such structures in combating oxidative stress-related diseases (Ahmad et al., 2012).

Corrosion Inhibition Compounds with benzothiazole derivatives have been investigated for their effectiveness as corrosion inhibitors, showing high inhibition efficiency against steel corrosion in acidic environments. This research demonstrates the potential industrial applications of such compounds in protecting materials against corrosion (Hu et al., 2016).

Propriétés

IUPAC Name |

2,4-dimethyl-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2S/c1-11-16(22-12(2)19-11)17(20)18-10-13-7-8-21-15-6-4-3-5-14(15)9-13/h3-6,13H,7-10H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNNXKJHSDGHWJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)NCC2CCOC3=CC=CC=C3C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dimethyl-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-1,3-thiazole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}-2-methyl-2-butanol](/img/structure/B5536764.png)

![1-{[5-(4-methoxyphenyl)-3-isoxazolyl]carbonyl}piperidine](/img/structure/B5536782.png)

![1-[(4-fluorophenoxy)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B5536784.png)

![2-(2,4-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5536792.png)

![N-(2,5-difluorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5536796.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B5536797.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(1-naphthyl)ethanone](/img/structure/B5536801.png)

![4-methyl-2-{3-[(4-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5536829.png)

![6-{[2-(2-methoxyethyl)piperidin-1-yl]carbonyl}-2-phenylimidazo[1,2-a]pyridine](/img/structure/B5536835.png)

![3-(3-methoxyphenyl)-N-methyl-N-[(2E)-3-phenyl-2-propen-1-yl]-1H-pyrazole-5-carboxamide](/img/structure/B5536852.png)

![N-{[4-(dimethylamino)tetrahydro-2H-pyran-4-yl]methyl}-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5536856.png)

![4-[(3-chloro-4-methoxyphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5536867.png)